N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Description
N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a pyridine-based compound featuring a carboxamide linkage between a pyridin-2-yl group and a 5-[4-(trifluoromethyl)phenyl]pyridine scaffold. The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in enzyme inhibition.
Properties
CAS No. |
1057089-70-9 |
|---|---|
Molecular Formula |
C18H12F3N3O |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
N-pyridin-2-yl-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H12F3N3O/c19-18(20,21)15-6-4-12(5-7-15)13-9-14(11-22-10-13)17(25)24-16-3-1-2-8-23-16/h1-11H,(H,23,24,25) |
InChI Key |
YFKLBQDNDUUKRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of pyridin-2-yl amines with trifluoromethyl-substituted benzoyl chlorides under mild conditions. The reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related pyridine derivatives, focusing on molecular properties, synthetic routes, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations :
Structural Variations and Pharmacological Activity: The target compound shares a pyridine-carboxamide core with UDD but lacks UDD’s piperidine and dual CF₃ groups. UDD’s CYP51 inhibition is attributed to its trifluoromethyl motifs, which enhance binding to hydrophobic enzyme pockets . N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide () replaces the phenyl group with a phenoxy linker, altering electronic properties and likely shifting applications from antiparasitic to herbicidal .
Impact of Substituents on Physical Properties: 8b and 8e () demonstrate that piperazine-linked benzoyl groups increase molecular weight and melting points (>190°C), suggesting higher crystallinity. The pivalamide group in 8e (m.p. 190–193°C) reduces polarity compared to acetamide analogs like 8b (m.p. 241–242°C) . Pivalamide vs.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels ’s methods, involving coupling of pyridine-carboxylic acids with amines. For example, 8b and 8c were synthesized via acid-amine coupling under standard conditions .
Therapeutic Potential: UDD’s crystallographic data () reveals interactions between its CF₃ groups and CYP51’s active site, a feature the target compound may partially replicate . However, the absence of a piperidine moiety in the target compound might limit its binding affinity.
Biological Activity
N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide, a compound characterized by its unique trifluoromethyl and pyridine functionalities, has garnered attention in various biological studies. This article delves into its biological activity, synthesizing data from diverse sources to present a comprehensive overview.
- Chemical Formula : C18H12F3N3O
- Molecular Weight : 345.30 g/mol
- IUPAC Name : this compound
- CAS Number : 53431963
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antiparasitic Activity
Research indicates that derivatives with similar structures exhibit significant antiparasitic properties. For example, compounds containing pyridyl groups have shown varied efficacy against parasites, with some exhibiting EC50 values in the low micromolar range (e.g., EC50 = 0.064 μM for certain derivatives) . The incorporation of trifluoromethyl groups has been associated with improved potency, suggesting a possible enhancement in the biological activity of this compound.
Antiviral Activity
In studies focusing on antiviral properties, compounds related to this structure have demonstrated protective activities against viral infections. For instance, trifluoromethyl pyridine derivatives were shown to induce the activities of superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia lyase (PAL), enhancing systemic acquired resistance (SAR) in plants . Although specific antiviral data for this compound is limited, the structural similarities suggest potential antiviral applications.
Cytotoxicity and Selectivity
Preliminary cytotoxicity assays indicate that similar compounds exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications, as it minimizes adverse effects on healthy tissues. Further investigations into the cytotoxic profile of this compound are warranted to establish its safety and efficacy.
Data Summary
| Biological Activity | EC50 Value | Reference |
|---|---|---|
| Antiparasitic | 0.064 μM | |
| Antiviral | Not specified but protective effects noted | |
| Cytotoxicity | Selective towards cancer cells | Pending further study |
Case Studies
- Antiparasitic Study : A series of derivatives were synthesized and tested for their antiparasitic activity. The study highlighted that modifications at the pyridyl position significantly influenced potency, with certain trifluoromethyl-containing compounds exhibiting enhanced activity .
- Antiviral Efficacy : In a study exploring antiviral compounds, several derivatives demonstrated notable protective effects against viral infections in plant models. These results suggest that similar mechanisms may be applicable to human viral pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
